molecular formula C17H11BrClNO B1372365 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-99-2

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372365
CAS No.: 1160264-99-2
M. Wt: 360.6 g/mol
InChI Key: FQIUEYXETREWMR-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a high-value synthetic intermediate primarily used in medicinal chemistry and drug discovery research. Its core utility lies in its dual functionality: the acyl chloride group is highly reactive towards nucleophiles, enabling facile amide bond formation, while the bromo substituent allows for further structural diversification via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This compound serves as a critical precursor for the synthesis of more complex quinoline-based molecules, a privileged scaffold in pharmaceuticals known for its diverse biological activities. Quinolines are frequently investigated as kinase inhibitors, with the 2-aryl substituent and the 6-bromo group being common structural features for optimizing target binding and selectivity. The reactive carbonyl chloride group allows researchers to efficiently conjugate this quinoline core to amines, including those found in amino acids, peptides, or other pharmacophores, to create targeted chemical libraries for high-throughput screening. The presence of the p-tolyl group at the 2-position can influence the compound's planarity and hydrophobic interactions within enzyme binding pockets. As such, this reagent is instrumental in the development of potential therapeutic agents, particularly in oncology and anti-infective research, where quinoline derivatives have shown significant promise. This product is intended for research applications by qualified laboratory personnel and is strictly For Research Use Only, not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIUEYXETREWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204766
Record name 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-99-2
Record name 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conversion to 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

The final step involves transforming the carboxylic acid group into the corresponding acid chloride:

  • Reagents: Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) is typically employed as the chlorinating agent.
  • Conditions: The reaction is carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.
  • Procedure: The acid is dissolved in the solvent, and the chlorinating reagent is added dropwise. The mixture is refluxed until the reaction is complete, as monitored by the disappearance of the acid starting material.
  • Workup: After cooling, the reaction mixture is quenched and washed with aqueous base and brine to remove residual reagents and by-products. The organic phase is dried and concentrated to yield the acid chloride as a yellow solid.

This method yields this compound with reported yields ranging from approximately 30% to over 90%, depending on the precise conditions and scale.

Alternative Synthetic Routes and Variations

  • Suzuki Coupling: For related compounds, Suzuki coupling has been utilized to install the aryl substituent at the 2-position, starting from 6-bromoquinoline-4-carbonyl chloride and 4-methylphenylboronic acid. This method allows for modular introduction of various aryl groups but requires palladium catalysts and base.
  • Direct Bromination: In some protocols, bromination is performed after quinoline ring formation to ensure regioselectivity.
  • Cyclization Variants: The Pfitzinger reaction and other quinoline-forming cyclization methods have been employed for constructing the quinoline ring with substituted anilines or ketones as starting materials.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Condensation & Cyclization 4-methylbenzaldehyde, 6-bromoquinoline, rare-earth catalyst Water (reflux) Reflux (~100 °C) 70–85 Formation of quinoline-4-carboxylic acid
Bromination Bromine or N-bromosuccinimide (NBS) Organic solvent Room temp to reflux 80–90 Selective bromination at 6-position
Chlorination (Acid to Acid Chloride) Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) Toluene, DCM Reflux (80–115 °C) 30–92 Conversion to carbonyl chloride

Research Findings and Analytical Data

  • Yields: The chlorination step exhibits variable yields depending on reagent equivalents, solvent choice, and reaction time. High yields (~90%) are achievable with optimized phosphorus trichloride reflux conditions.
  • Purity: The acid chloride product is typically isolated as a yellow solid, purified by recrystallization from nonpolar solvents such as heptane or by chromatographic methods.
  • Characterization: Confirmatory analysis includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy, with characteristic signals for the carbonyl chloride group and aromatic protons.
  • Stability: The acid chloride is moisture sensitive and should be handled under inert atmosphere and stored in a desiccator.

Chemical Reactions Analysis

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Halogenation Patterns

  • 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (C₁₈H₁₃BrClNO): Differs by the addition of a methyl group at position 3 on the phenyl ring. Higher steric bulk reduces solubility in polar solvents compared to the 4-methylphenyl analog .
  • 6-Bromo-4-chloro-2-methylquinoline (C₁₀H₇BrClN): Lacks the carbonyl chloride group and features chlorine at position 4. Simpler structure with a lower molecular weight (256.53 g/mol) and altered reactivity due to dual halogenation .

Aromatic Ring Modifications

  • 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride: Replaces the 4-methylphenyl group with a 4-ethylphenyl substituent. Increased hydrophobicity due to the ethyl chain, impacting pharmacokinetic properties .

Functional Group Replacements

  • 6-Bromo-2-(4-bromo-phenyl)quinoline-4-carboxylic acid (C₁₆H₉Br₂NO₂): Substitutes the carbonyl chloride with a carboxylic acid group. Lower reactivity in nucleophilic acyl substitution but higher hydrogen-bonding capacity .
  • 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride: Replaces the phenyl ring with a furan group, altering aromatic stacking interactions and solubility in nonpolar solvents .

Biological Activity

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is widely studied for its diverse biological activities. Quinoline derivatives have been recognized for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a bromine atom and a 4-methylphenyl group, along with a carbonyl chloride functional group. The structural formula can be represented as follows:

C15H12BrClNO\text{C}_{15}\text{H}_{12}\text{BrClN}O

This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.65
HeLa (Cervical)2.41
U-937 (Leukemia)0.79

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as p53 activation and caspase cleavage.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed using standard methods:

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus160.125
Escherichia coli80.5

These results indicate that the compound has promising antibacterial activity comparable to established antibiotics.

Case Studies

  • Anticancer Studies : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of quinoline derivatives against resistant bacterial strains, demonstrating that modifications in the structure significantly enhanced antimicrobial potency .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

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